

Technical Support Center: XMD16-5 and Aurora B Kinase

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Compound of Interest

Compound Name: XMD16-5

Cat. No.: B611851

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This technical support guide addresses questions regarding the potential inhibitory effects of **XMD16-5** on Aurora B kinase. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Does the TNK2 inhibitor XMD16-5 also inhibit Aurora B kinase?

Yes, experimental evidence indicates that **XMD16-5**, while developed as a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also functions as an inhibitor of Aurora B kinase. This off-target activity is particularly observed at higher concentrations and results in cellular phenotypes characteristic of Aurora B inhibition, such as failures in cytokinesis and the formation of polyploid cells. Studies have shown that treatment with **XMD16-5** leads to reduced phosphorylation of Aurora B substrates, confirming its inhibitory effect in a cellular context.

Q2: What is the IC50 value of XMD16-5 for Aurora B?

Currently, a specific biochemical IC50 or Ki value for **XMD16-5** against Aurora B kinase is not readily available in the public scientific literature. The compound is primarily characterized by its high potency against its intended target, TNK2.

Q3: What are the known IC50 values for XMD16-5 against its primary target, TNK2?

XMD16-5 is a potent inhibitor of TNK2 and its mutations. The reported IC50 values are detailed in the table below.

Data Presentation

Table 1: IC50 Values of XMD16-5 for TNK2 Kinase

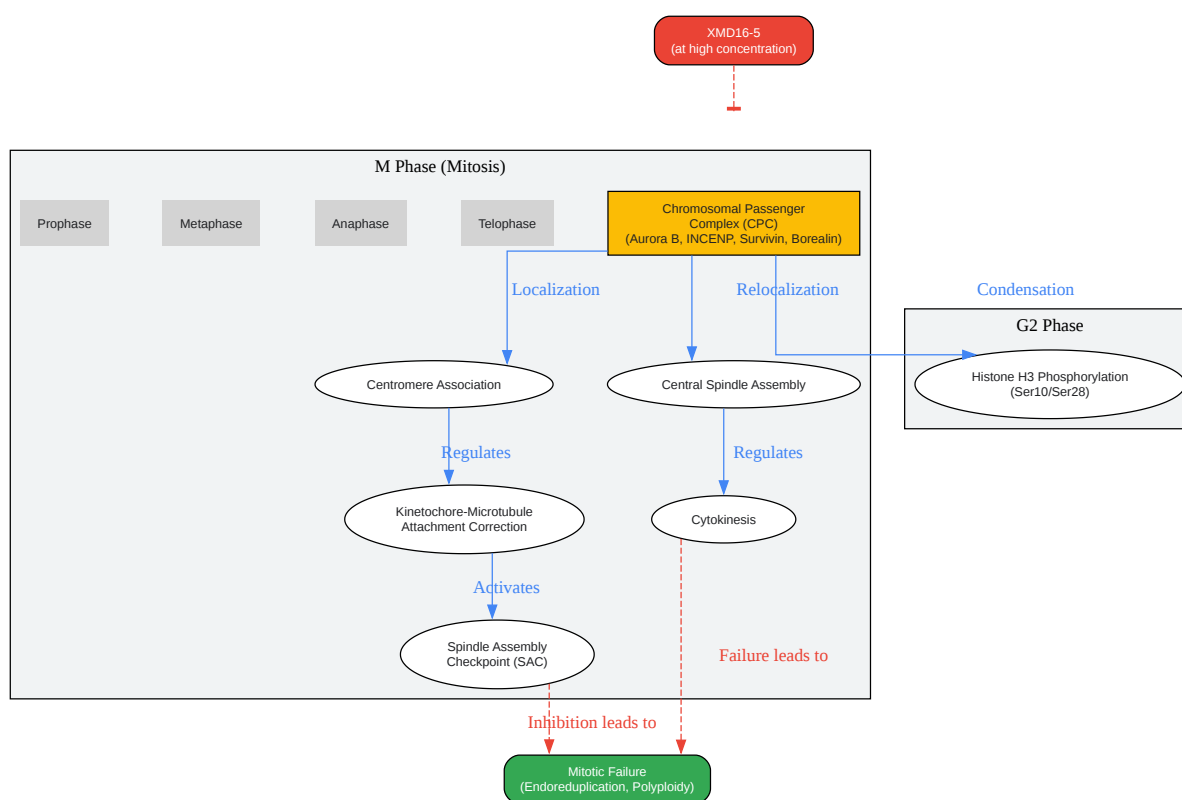
Target	IC50 (nM)
TNK2 (D163E mutation)	16
TNK2 (R806Q mutation)	77

Table 2: IC50 Values of Selected Known Aurora B Kinase Inhibitors (for comparison)

Inhibitor	Aurora B IC50 (nM)	Selectivity Notes
Barasertib (AZD1152-HQPA)	0.37	Highly selective for Aurora B over Aurora A (~3700-fold)
GSK1070916	0.38	>250-fold selective for Aurora B over Aurora A
AMG-900	4	Pan-Aurora inhibitor (IC50 for Aurora A is 5 nM, Aurora C is 1 nM)
Hesperadin	250	ATP-competitive inhibitor

Signaling Pathway

Aurora B is a key component of the Chromosomal Passenger Complex (CPC) and a critical regulator of mitosis. Its inhibition disrupts multiple stages of cell division, leading to mitotic errors.



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Figure 1. Simplified Aurora B signaling pathway and the impact of its inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the inhibition of Aurora B by a test compound like **XMD16-5**.

Biochemical Aurora B Kinase Assay

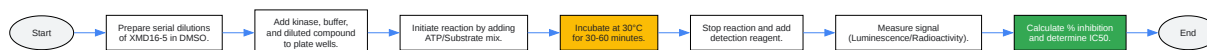
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora B kinase.

Objective: To determine the IC₅₀ value of a test compound against Aurora B.

Materials:

- Recombinant active Aurora B kinase
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP (at K_m concentration for Aurora B)
- Substrate (e.g., Histone H3 peptide or Myelin Basic Protein)
- Test compound (e.g., **XMD16-5**) serially diluted in DMSO
- Detection reagent (e.g., ADP-Glo™ for luminescence, or [γ-³³P]-ATP for radioactivity)
- 96- or 384-well plates

Workflow Diagram:



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